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Compound of Interest

Compound Name: (Gly6)-locustapyrokinin

CAS No.: 152575-14-9

Cat. No.: B588645

Get Quote

Executive Summary
Locustapyrokinin (Lom-PK) is a 16-residue neuropeptide originally isolated from the migratory

locust, Locusta migratoria. It belongs to the Pyrokinin/PBAN family, characterized by the C-

terminal pentapeptide sequence FXPRLamide (Phe-X-Pro-Arg-Leu-NH

), which is the active core responsible for myotropic (muscle contracting) and pheromonotropic
activity.

This guide compares the Native Lom-PK, which possesses a Glycine (Gly) residue at position

6, against the [Glu

]-Lom-PK analog. This comparison is critical for researchers investigating Structure-Activity
Relationships (SAR), as the substitution of the flexible, neutral Glycine with the charged, bulky
Glutamic Acid (Glu) probes the receptor's tolerance for steric hindrance and electrostatic
interaction at the N-terminal region of the peptide.
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Feature
Native Locustapyrokinin (Gly

)

[Glu

]-Locustapyrokinin Analog

Primary Sequence

pGlu-Asp-Ser-Gly-Asp-Gly-

Trp-Pro-Gln-Gln-Pro-Phe-Val-

Pro-Arg-Leu-NH

pGlu-Asp-Ser-Gly-Asp-Glu-

Trp-Pro-Gln-Gln-Pro-Phe-Val-

Pro-Arg-Leu-NH

Residue 6 Properties
Non-polar, achiral, high

conformational flexibility.

Polar, negatively charged,

bulky side chain.

Primary Function

Endogenous ligand; stimulates

visceral muscle contraction

(hindgut/oviduct).

Synthetic probe; used to

determine active site

conformation requirements.

Solubility
Moderate (hydrophobic C-

terminus).

Slightly higher (due to added

negative charge).

Structural & Physicochemical Analysis
The primary difference lies strictly at the 6th residue from the N-terminus.

Native (Gly

): The presence of Glycine allows for a "kink" or

-turn structure in the peptide backbone. In many neuropeptides, Glycine acts as a hinge,
allowing the N-terminus to fold back or away from the C-terminal active core (Phe-Val-Pro-
Arg-Leu-NH

), facilitating proper receptor docking.

Analog (Glu

): Glutamic acid introduces a carboxyl group (COO

) at physiological pH. This adds:

Steric Bulk: The side chain interferes with the tight packing if the receptor pocket is narrow.
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Electrostatic Repulsion/Attraction: If the receptor binding pocket at this position is

positively charged (e.g., Arg/Lys residues), Glu

may increase affinity. If hydrophobic or negative, it will drastically reduce potency.

The FXPRLamide C-terminus forms a

-turn essential for bioactivity. The N-terminal region (residues 1-8), where the Gly

/Glu

modification occurs, is often considered the "address" sequence—it dictates receptor subtype
selectivity (e.g., PK/PBAN vs. Diapause Hormone receptors) and metabolic stability.

Hypothesis for [Glu

]: If the native Gly

is required for a specific turn, the [Glu

] analog may force a more rigid, helical, or extended conformation, potentially altering the
peptide's ability to activate the G-protein coupled receptor (GPCR).

Biological Performance Profile
The gold standard for assessing Pyrokinin activity is the Cockroach (Leucophaea maderae) or

Locust (Locusta migratoria) Hindgut Assay.

Native (Gly

): Exhibits high potency with an EC

typically in the nanomolar range (10

M). It induces rapid, high-amplitude contractions in the longitudinal muscles of the
proctodeum.

[Glu

] Analog:
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Potency: Generally retains myotropic activity but often with altered potency. In similar

insect neuropeptides, replacing a flexible Gly with a charged Glu in the non-core region

can reduce potency by 10-100 fold if the flexibility was required for binding. However, if the

position is solvent-exposed, the analog remains equipotent.

Efficacy: Usually acts as a full agonist, capable of eliciting the same maximum contraction

(

) as the native peptide, provided the concentration is sufficient.

Locustapyrokinin binds to the PK/PBAN Receptor (a GPCR).

Native: Optimized by evolution for the orthosteric binding site.

[Glu

]: Used to map the electrostatic environment of the receptor's extracellular loops. If [Glu

] loses activity, it suggests the receptor interface at this position is hydrophobic or sterically
restricted.

Mechanism of Action (Signaling Pathway)
Both peptides operate via the G

-coupled GPCR pathway, leading to intracellular calcium release which drives muscle
contraction.

Lom-PK (Gly6) / [Glu6] PK/PBAN Receptor
(GPCR)

Binding Gq ProteinActivation Phospholipase C
(PLC)

Stimulates PIP2Hydrolysis IP3Produces Endoplasmic Reticulum
(Ca2+ Store)

Binds IP3R Ca2+ ReleaseEfflux Muscle Contraction
(Visceral)

Excitation-Contraction
Coupling

Click to download full resolution via product page

Figure 1: Signal transduction pathway for Locustapyrokinin-induced myotropic activity.

Experimental Protocols
To objectively compare (Gly
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) and [Glu

] variants, the following Self-Validating Protocol is recommended.

Objective: Determine EC

values for both peptides.

Dissection:

Isolate the hindgut (ileum and colon) from adult Leucophaea maderae or Locusta

migratoria.

Retain the posterior part of the midgut to ensure the pyloric valve is intact.

Mounting:

Suspend the organ vertically in a 5 mL organ bath containing Saline Solution (NaCl 140

mM, KCl 5 mM, CaCl

5 mM, MgCl

1 mM, HEPES 5 mM, Sucrose 90 mM, pH 7.2).

Connect the distal end to a Force-Displacement Transducer.

Apply a resting tension of 500 mg.

Equilibration:

Allow tissue to stabilize for 60 minutes, washing with fresh saline every 15 minutes.

Application:

Control: Apply Native Lom-PK (Gly

) at increasing concentrations (

M to

M).
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Wash: Rinse 3x with saline between doses until baseline recovers.

Test: Apply [Glu

]-Lom-PK using the same concentration gradient.

Data Analysis:

Normalize contraction amplitude as % of the maximal contraction induced by the native

peptide.

Plot log-concentration vs. response (Sigmoidal dose-response curve).

Dissection:
Isolate Hindgut

Organ Bath Mounting:
Saline (pH 7.2), 30°C

Equilibration:
60 min, Wash 4x

Dosing (Cumulative):
10^-11 to 10^-6 M

Data Acquisition:
Force Transducer -> PC

Analysis:
Calculate EC50
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Figure 2: Workflow for comparative myotropic bioassay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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